molecular formula C19H28ClN3O2S B2926288 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride CAS No. 1177852-78-6

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

Cat. No. B2926288
M. Wt: 397.96
InChI Key: JAYVMQWYNGDNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride is a useful research compound. Its molecular formula is C19H28ClN3O2S and its molecular weight is 397.96. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride involves the reaction of 4,7-dimethylbenzo[d]thiazole with 2-chloroethylmorpholine followed by reaction with butyryl chloride and subsequent hydrolysis to form the final product.

Starting Materials
4,7-dimethylbenzo[d]thiazole, 2-chloroethylmorpholine, butyryl chloride, hydrochloric acid, sodium hydroxide, diethyl ether, wate

Reaction
Step 1: 4,7-dimethylbenzo[d]thiazole is reacted with 2-chloroethylmorpholine in the presence of diethyl ether and sodium hydroxide to form N-(2-chloroethyl)-4,7-dimethylbenzo[d]thiazol-2-amine., Step 2: N-(2-chloroethyl)-4,7-dimethylbenzo[d]thiazol-2-amine is reacted with butyryl chloride in the presence of diethyl ether and triethylamine to form N-(2-chloroethyl)-N-(butanoyl)-4,7-dimethylbenzo[d]thiazol-2-amine., Step 3: N-(2-chloroethyl)-N-(butanoyl)-4,7-dimethylbenzo[d]thiazol-2-amine is hydrolyzed with hydrochloric acid to form N-(2-hydroxyethyl)-N-(butanoyl)-4,7-dimethylbenzo[d]thiazol-2-amine hydrochloride., Step 4: N-(2-hydroxyethyl)-N-(butanoyl)-4,7-dimethylbenzo[d]thiazol-2-amine hydrochloride is reacted with morpholine in the presence of diethyl ether and triethylamine to form N-(2-morpholinoethyl)-N-(butanoyl)-4,7-dimethylbenzo[d]thiazol-2-amine., Step 5: N-(2-morpholinoethyl)-N-(butanoyl)-4,7-dimethylbenzo[d]thiazol-2-amine is treated with hydrochloric acid to form N-(2-morpholinoethyl)-N-(butanoyl)-4,7-dimethylbenzo[d]thiazol-2-amine hydrochloride., Step 6: N-(2-morpholinoethyl)-N-(butanoyl)-4,7-dimethylbenzo[d]thiazol-2-amine hydrochloride is reacted with butyric anhydride in the presence of diethyl ether and triethylamine to form N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride.

properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2S.ClH/c1-4-5-16(23)22(9-8-21-10-12-24-13-11-21)19-20-17-14(2)6-7-15(3)18(17)25-19;/h6-7H,4-5,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYVMQWYNGDNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CCN1CCOCC1)C2=NC3=C(C=CC(=C3S2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride

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